molecular formula C11H16N2O3S B3022535 3-(Morpholin-4-yl)-4-(methylsulfonyl)aniline CAS No. 942474-45-5

3-(Morpholin-4-yl)-4-(methylsulfonyl)aniline

Cat. No.: B3022535
CAS No.: 942474-45-5
M. Wt: 256.32 g/mol
InChI Key: QBRJRTMDHUKPIL-UHFFFAOYSA-N
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Description

3-(Morpholin-4-yl)-4-(methylsulfonyl)aniline is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research . Its structure incorporates two privileged pharmacophores: a morpholine ring and a 4-(methylsulfonyl)aniline group . The morpholine ring is a ubiquitous scaffold in drug discovery, known to enhance the aqueous solubility of lead compounds and contribute to biological activity through interactions with various enzymes and receptors . The 4-(methylsulfonyl)aniline moiety is a recognized pharmacophore for designing selective cyclooxygenase-2 (COX-2) inhibitors . COX-2 is an inducible enzyme associated with inflammatory processes, and its selective inhibition is a validated strategy for developing new anti-inflammatory agents with an improved safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) . Consequently, this compound serves as a critical synthetic intermediate for researchers designing and synthesizing new non-steroidal anti-inflammatory agents with expected selectivity towards the COX-2 enzyme . The presence of the accessible aniline (primary amine) group makes it a versatile building block for further chemical modifications, such as the formation of amides or sulfonamides, to explore structure-activity relationships and optimize drug-like properties . This product is intended for research and development purposes only.

Properties

IUPAC Name

4-methylsulfonyl-3-morpholin-4-ylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3S/c1-17(14,15)11-3-2-9(12)8-10(11)13-4-6-16-7-5-13/h2-3,8H,4-7,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBRJRTMDHUKPIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=C(C=C1)N)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301244393
Record name 4-(Methylsulfonyl)-3-(4-morpholinyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301244393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

942474-45-5
Record name 4-(Methylsulfonyl)-3-(4-morpholinyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=942474-45-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Methylsulfonyl)-3-(4-morpholinyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301244393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Morpholin-4-yl)-4-(methylsulfonyl)aniline typically involves the following steps:

    Nitration: Aniline is nitrated to form 4-nitroaniline.

    Reduction: The nitro group of 4-nitroaniline is reduced to form 4-aminophenylamine.

    Sulfonylation: 4-aminophenylamine undergoes sulfonylation with methylsulfonyl chloride to form 4-(methylsulfonyl)aniline.

    Morpholine Substitution: Finally, 4-(methylsulfonyl)aniline reacts with morpholine to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(Morpholin-4-yl)-4-(methylsulfonyl)aniline can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents under acidic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Halogenated aniline derivatives.

Scientific Research Applications

3-(Morpholin-4-yl)-4-(methylsulfonyl)aniline has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: It can be incorporated into polymers to enhance their properties, such as thermal stability and mechanical strength.

    Biological Studies: It can be used as a probe to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 3-(Morpholin-4-yl)-4-(methylsulfonyl)aniline depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The morpholine ring can enhance the compound’s ability to cross biological membranes, while the methylsulfonyl group can influence its binding affinity and selectivity.

Comparison with Similar Compounds

Positional Isomers and Substituent Effects

4-(Morpholin-4-ylsulfonyl)aniline
  • Structure : Morpholine-sulfonyl group at position 4 (vs. morpholine at position 3 and methylsulfonyl at position 4 in the target compound).
  • Molecular Formula : C₁₀H₁₄N₂O₃S (average mass: 242.293 g/mol) .
  • Key Differences :
    • The sulfonyl group directly links to the morpholine ring, creating a more rigid structure compared to the target compound’s separated substituents.
    • Positional isomerism may alter electronic effects (e.g., electron-withdrawing sulfonyl vs. morpholine’s electron-donating nature) and steric interactions in biological systems.
N-(4-(1H-Indol-1-yl)phenyl)-3-(methylsulfonyl)aniline (4c)
  • Structure : Methylsulfonyl at position 3 and indole-substituted phenyl group at position 4 .
  • Synthesis : Yield of 16% via Pd-catalyzed Suzuki coupling and chromatography .
  • The methylsulfonyl group at position 3 (vs. position 4) may influence binding affinity in enzyme inhibition studies.

Morpholine-Modified Analogues

3-(Morpholin-4-ylmethyl)aniline
  • Molecular Formula : C₁₁H₁₆N₂O (average mass: 192.26 g/mol) .
  • Absence of the sulfonyl group reduces electron-withdrawing effects, which may decrease stability in oxidative environments .
4-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]aniline
  • Structure : 2,6-Dimethylmorpholine-sulfonyl group at position 3.
  • Molecular Formula : C₁₂H₁₈N₂O₃S (InChIKey: ZHDKFRBHCZXAJB-UHFFFAOYSA-N) .
  • Increased lipophilicity compared to the unsubstituted morpholine in the target compound .

Sulfonyl-Containing Analogues

4-(Methylsulfonyl)aniline
  • Synthesis : Prepared via hydrolysis of intermediates in concentrated HCl, yielding a purity >95% .
  • Key Differences :
    • Absence of morpholine reduces basicity and hydrogen-bonding capacity, likely decreasing solubility in aqueous media.
    • Simpler structure may limit multitarget interactions compared to the dual-functionalized target compound .
3-[(Morpholin-4-yl)carbonyl]aniline
  • Structure : Morpholinylcarbonyl group at position 3 (vs. morpholinyl and sulfonyl in the target compound).
  • Molecular Formula : C₁₁H₁₃N₂O₂ (average mass: 217.23 g/mol) .
  • Reduced steric bulk compared to the sulfonyl group .

Biological Activity

3-(Morpholin-4-yl)-4-(methylsulfonyl)aniline is an organic compound with significant potential in medicinal chemistry. Its unique structural characteristics, including a morpholine ring and a methylsulfonyl group, contribute to its diverse biological activities, making it a candidate for various therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₁H₁₆N₂O₃S
  • Molecular Weight : 256.32 g/mol
  • Structural Features : Contains a morpholine ring and a methylsulfonyl group attached to an aniline backbone.

Biological Activities

This compound exhibits several biological activities, including:

  • Anti-inflammatory Activity :
    • A study demonstrated that derivatives of 4-(methylsulfonyl)aniline showed significant anti-inflammatory effects in vivo, particularly in reducing paw edema in rat models compared to diclofenac sodium . The incorporation of the methylsulfonyl group enhanced selectivity towards the COX-2 enzyme.
  • Antimicrobial Activity :
    • The compound has been investigated for its antimicrobial properties. Similar compounds have shown activity against various bacterial strains, indicating potential effectiveness against infections .
  • Anticancer Potential :
    • Research indicates that oxazole derivatives, including this compound, may influence cancer-related biochemical pathways. Specific studies have shown that these compounds can inhibit key signaling pathways involved in tumor growth .

The biological activities of this compound are attributed to its interactions with various biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in inflammatory processes and cancer progression.
  • Cell Signaling Modulation : It is believed to affect cell signaling pathways related to stress responses and metabolic regulation.

Table 1: Summary of Biological Activities

Activity TypeFindingsReferences
Anti-inflammatorySignificant reduction in paw edema compared to control; higher activity than diclofenac.
AntimicrobialExhibited bactericidal action against Gram-positive bacteria; potential for biofilm inhibition.
AnticancerInhibited key signaling pathways; showed cytotoxicity towards cancer cell lines.

Detailed Research Findings

  • Anti-inflammatory Studies :
    • In a controlled study using an egg-white induced edema model, several compounds derived from 4-(methylsulfonyl)aniline demonstrated significant anti-inflammatory effects, with some showing greater efficacy than standard treatments like diclofenac sodium .
  • Antimicrobial Studies :
    • Compounds similar to this compound have been tested against various bacterial strains, demonstrating notable antimicrobial activity and potential for further development in combating resistant strains .
  • Cytotoxicity Assays :
    • Cytotoxicity assays indicated that derivatives of this compound displayed varying degrees of toxicity towards cancer cell lines (e.g., MCF7), suggesting its potential as a lead compound in anticancer drug development .

Q & A

Q. What are the common synthetic routes for preparing 3-(Morpholin-4-yl)-4-(methylsulfonyl)aniline, and how can reaction conditions be optimized?

The synthesis typically involves introducing the morpholine and methylsulfonyl groups via nucleophilic substitution or coupling reactions. For example, Pd-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) are effective for attaching aromatic amines to heterocyclic systems . Optimization may include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity.
  • Catalyst systems : Pd(OAc)₂ with ligands like XPhos improves yield in aryl amination .
  • Temperature control : Reactions at 100°C balance reaction rate and side-product formation .
  • Purification : Column chromatography (e.g., silica gel with CH₂Cl₂/EtOAc) isolates the product effectively .

Q. How can spectroscopic techniques (NMR, HRMS) confirm the structure of this compound?

  • ¹H/¹³C NMR :
    • The morpholine ring protons appear as multiplets at δ 2.6–3.9 ppm (N–CH₂ and O–CH₂ groups) .
    • Methylsulfonyl groups show a singlet at δ ~3.0 ppm for –SO₂CH₃ .
  • HRMS : Exact mass matching (e.g., [M+H]⁺) confirms molecular formula. Discrepancies >5 ppm suggest impurities .

Advanced Research Questions

Q. How can regioselectivity challenges in introducing substituents to the aniline core be addressed?

Regioselectivity is influenced by electronic and steric factors:

  • Electron-withdrawing groups (e.g., –SO₂CH₃) : Direct electrophilic substitution to the para position due to meta-directing effects .
  • Steric hindrance : Bulky reagents favor substitution at less hindered positions. Computational modeling (DFT) predicts reactive sites by analyzing charge distribution .
  • Protecting groups : Temporary protection of the amine (–NH₂) with Boc groups prevents unwanted side reactions during sulfonation .

Q. What strategies resolve contradictions in biological activity data for morpholine-containing analogs?

  • Structural analogs : Compare activity of this compound with derivatives like 4-(methylsulfonyl)phenyl-based inhibitors to identify critical pharmacophores .
  • Dose-response assays : Validate activity trends across multiple concentrations to rule out false positives .
  • Crystallography : Co-crystal structures with target proteins (e.g., DNA gyrase) clarify binding modes .

Q. How can computational methods predict the reactivity and stability of this compound?

  • DFT calculations : Evaluate HOMO/LUMO energies to predict nucleophilic/electrophilic sites .
  • Molecular dynamics (MD) : Simulate conformational flexibility of the morpholine ring under physiological conditions .
  • Docking studies : Assess binding affinity to targets like VAP-1 or CYP enzymes using AutoDock Vina .

Data Analysis and Optimization

Q. How should researchers analyze conflicting spectral data (e.g., unexpected peaks in NMR)?

  • Impurity profiling : Compare HRMS data to identify byproducts (e.g., incomplete sulfonation intermediates) .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹³C couplings .
  • X-ray crystallography : Definitive structural confirmation resolves ambiguities in substituent positioning .

Q. What experimental design principles minimize byproducts during scale-up synthesis?

  • Flow chemistry : Continuous reactors improve heat/mass transfer, reducing side reactions .

  • In-line monitoring : ReactIR or HPLC tracks reaction progress in real time .

  • Table: Yield optimization for Pd-catalyzed amination

    CatalystLigandSolventTemp (°C)Yield (%)
    Pd(OAc)₂XPhosToluene10078
    PdCl₂BINAPDMF12065

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
3-(Morpholin-4-yl)-4-(methylsulfonyl)aniline
Reactant of Route 2
Reactant of Route 2
3-(Morpholin-4-yl)-4-(methylsulfonyl)aniline

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